2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
Description
This compound is a quinazoline derivative characterized by a complex heterocyclic core and multiple functional groups. Its molecular structure includes:
- A 1,4-dihydroquinazolin-3(2H)-one core with dual ketone groups at positions 2 and 2.
- A 4-chlorobenzyl substituent linked via an amino-2-oxoethyl chain to the quinazoline nitrogen.
- A phenylacetamide group substituted with an isopropyl moiety at the terminal amide position.
Molecular Formula: C₃₁H₂₉ClN₄O₄ (calculated based on structural analogs) .
Molecular Weight: ~595–605 g/mol (approximated from similar compounds) .
Therapeutic Potential:
- Quinazoline derivatives are widely studied for anticancer, antimicrobial, and anticonvulsant activities .
- The 4-chlorobenzyl group may enhance binding to cellular targets like kinases or receptors .
- The isopropyl acetamide moiety likely improves metabolic stability compared to smaller alkyl groups (e.g., cyclopropyl) .
Properties
Molecular Formula |
C28H27ClN4O4 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-9-13-22(14-10-19)33-27(36)23-5-3-4-6-24(23)32(28(33)37)17-26(35)30-16-20-7-11-21(29)12-8-20/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
ICTFPWIOEAMOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a range of biological activities, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The IUPAC name of the compound indicates a quinazoline derivative, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 420.91 g/mol. The presence of the 4-chlorobenzyl group and the isopropylacetamide moiety may contribute to its biological efficacy.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to our target molecule can inhibit tumor growth across various cancer cell lines:
- Mechanism of Action : Quinazolines often function by inhibiting specific kinases involved in cancer cell proliferation. The compound's structure allows it to bind effectively to these targets, potentially leading to apoptosis in cancer cells.
- Case Studies : In vitro studies on related quinazoline compounds have shown IC50 values in the low micromolar range against several human cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinazolines have been reported to exhibit activity against both gram-positive and gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Preliminary tests on similar compounds indicate MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus and other pathogens .
- Research Findings : A study focusing on quinazoline derivatives reported that certain modifications enhance antibacterial activity, suggesting that our compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Targeting kinases or other enzymes critical for cell survival and proliferation.
- Receptor Modulation : Interacting with specific receptors that regulate growth factors, potentially altering signaling pathways involved in tumor growth.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Impact on Activity: The 4-chlorobenzyl group (target compound) is associated with kinase inhibition, while dichloro or methoxy substituents (e.g., in and ) correlate with antimicrobial or antiviral activity . Isopropyl vs.
Core Heterocycle Modifications: Replacement of the quinazoline core with triazolo[4,3-a]quinazoline () or thieno-pyrimidine () alters target selectivity. For example, thieno-pyrimidine derivatives show antiviral activity .
Key Observations:
- Thiazole and triazole derivatives () exhibit lower yields due to instability of sulfur-containing intermediates .
Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
